molecular formula C10H18N2O B13154016 N-(4-Aminocyclohexyl)but-2-enamide

N-(4-Aminocyclohexyl)but-2-enamide

Cat. No.: B13154016
M. Wt: 182.26 g/mol
InChI Key: QACKVMXAUDQKSM-NSCUHMNNSA-N
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Description

N-(4-Aminocyclohexyl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes an aminocyclohexyl group attached to a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)but-2-enamide typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The industrial production methods are designed to be efficient and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)but-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-(4-aminocyclohexyl)but-2-enone, while reduction may produce N-(4-aminocyclohexyl)but-2-enamine

Scientific Research Applications

N-(4-Aminocyclohexyl)but-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(4-Aminocyclohexyl)but-2-enamide can be compared with other similar compounds, such as:

  • N-(4-Aminocyclohexyl)but-2-enone
  • N-(4-Aminocyclohexyl)but-2-enamine
  • N-(4-Aminocyclohexyl)but-2-enyl acetate

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the aminocyclohexyl and butenamide moieties, which confer distinct chemical and biological characteristics .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-N-(4-aminocyclohexyl)but-2-enamide

InChI

InChI=1S/C10H18N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-3,8-9H,4-7,11H2,1H3,(H,12,13)/b3-2+

InChI Key

QACKVMXAUDQKSM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)NC1CCC(CC1)N

Canonical SMILES

CC=CC(=O)NC1CCC(CC1)N

Origin of Product

United States

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